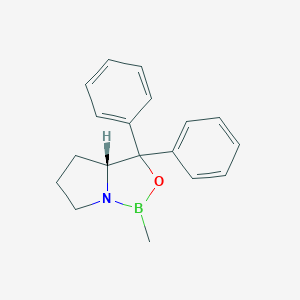

(R)-2-Methyl-CBS-oxazaborolidine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

(3aR)-1-methyl-3,3-diphenyl-3a,4,5,6-tetrahydropyrrolo[1,2-c][1,3,2]oxazaborole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20BNO/c1-19-20-14-8-13-17(20)18(21-19,15-9-4-2-5-10-15)16-11-6-3-7-12-16/h2-7,9-12,17H,8,13-14H2,1H3/t17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMKAFJQFKBASMU-QGZVFWFLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(N2CCCC2C(O1)(C3=CC=CC=C3)C4=CC=CC=C4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B1(N2CCC[C@@H]2C(O1)(C3=CC=CC=C3)C4=CC=CC=C4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20BNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40920652 | |

| Record name | (R)-2-Methyl-CBS-oxazaborolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40920652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112022-83-0 | |

| Record name | (R)-2-Methyl-CBS-oxazaborolidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=112022-83-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (R)-2-Methyl-CBS-oxazaborolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40920652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H,3H-Pyrrolo[1,2-c][1,3,2]oxazaborole, tetrahydro-1-methyl-3,3-diphenyl-, (3aR) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.132.580 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Methyl-CBS-oxazaborolidine, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4WZ68942D5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Corey-Bakshi-Shibata (CBS) Reduction: A Technical Guide to a Cornerstone of Asymmetric Synthesis

Authored for Researchers, Scientists, and Drug Development Professionals

The enantioselective reduction of prochiral ketones to form chiral secondary alcohols is a fundamental transformation in modern organic synthesis, critical for the construction of complex, biologically active molecules. Among the methodologies developed to achieve this, the Corey-Bakshi-Shibata (CBS) reduction stands as a paramount achievement, offering high levels of stereocontrol, broad substrate scope, and operational simplicity. This technical guide provides an in-depth exploration of the discovery, mechanism, and practical application of this powerful catalytic reaction.

Historical Context and Discovery

The journey to the CBS reduction began with the work of Shinichi Itsuno and his colleagues, who reported in 1981 the use of chiral alkoxy-amine-borane complexes for the enantioselective reduction of ketones.[1] Building upon this pioneering research, Elias J. Corey, Raman K. Bakshi, and Saizo Shibata at Harvard University reported in 1987 a significantly more effective and practical catalytic system.[2][3] Their breakthrough, detailed in the Journal of the American Chemical Society, involved the use of a chiral oxazaborolidine catalyst derived from the amino acid (S)-proline.[2][4]

This new catalyst, when used in substoichiometric amounts, could mediate the reduction of a wide array of ketones with borane (B79455) (BH₃) as the stoichiometric reductant, delivering chiral alcohols with outstanding enantioselectivity and in high yields.[1][5] The predictability of the stereochemical outcome and the reliability of the method quickly established the CBS reduction as a cornerstone of asymmetric catalysis.[5]

The Catalytic Mechanism: A Dual Activation Model

The remarkable efficiency and selectivity of the CBS reduction are explained by a well-defined catalytic cycle, first proposed by Corey and coworkers.[1] The mechanism relies on a dual-activation principle where the oxazaborolidine catalyst orchestrates the interaction between the borane reductant and the ketone substrate within a highly organized transition state.

The key steps are as follows:

-

Catalyst-Borane Complexation: The cycle begins with the coordination of a molecule of borane (a Lewis acid) to the lone pair of the endocyclic nitrogen atom of the oxazaborolidine catalyst (a Lewis base).[6]

-

Enhanced Lewis Acidity: This coordination event serves a dual purpose: it activates the borane as a more potent hydride donor and significantly enhances the Lewis acidity of the endocyclic boron atom of the catalyst.[6]

-

Ketone Coordination: The now highly Lewis-acidic endocyclic boron atom coordinates the ketone's carbonyl oxygen. This coordination is sterically directed; the ketone orients itself to minimize steric repulsion between its larger substituent (RL) and the substituents on the catalyst.[7]

-

Hydride Transfer: With both the ketone and the borane activated and held in close proximity, a face-selective, intramolecular hydride transfer occurs from the borane to the carbonyl carbon via a six-membered ring transition state.[6][7]

-

Product Release and Catalyst Regeneration: The resulting alkoxyborane product is released, and the oxazaborolidine catalyst is regenerated, ready to enter another catalytic cycle.[6]

Quantitative Performance Data

The CBS reduction is renowned for its high enantioselectivity across a broad range of ketone substrates. The following tables summarize representative data from seminal publications, demonstrating the method's efficacy.

Table 1: Enantioselective Reduction of Various Ketones with (S)-CBS Catalyst

| Ketone Substrate | Product Configuration | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|

| Acetophenone | R | 97 | 96 |

| 1-Tetralone | R | 95 | 97 |

| 2-Ethylcyclohexanone | S | 92 | 93 |

| Propiophenone | R | 96 | 95 |

| Benzyl methyl ketone | S | 98 | 92 |

| tert-Butyl methyl ketone | R | 90 | 97 |

Data sourced from Corey, E. J., et al. J. Am. Chem. Soc. 1987, 109, 5551.[6]

Table 2: Reduction of Acetophenone Derivatives

| Starting Material | Catalyst (mol%) | Reducing Agent | Solvent | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|---|

| 4'-Fluoroacetophenone (B120862) | 5-10 | Borane-dimethyl sulfide (B99878) | THF | >90 | >95 |

| Acetophenone | 10 | Borane-THF | THF | 97 | 96 |

Data sourced from BenchChem Application Note and Corey, E. J., et al. J. Am. Chem. Soc. 1987, 109, 5551.[6]

Detailed Experimental Protocols

Adherence to rigorous anhydrous and inert atmosphere techniques is crucial for achieving high enantioselectivity. The presence of water can have a significant negative impact on the reaction's outcome.[7]

General Protocol for the CBS Reduction of 4'-Fluoroacetophenone

This protocol details the synthesis of (S)-1-(4-fluorophenyl)ethanol using an (R)-CBS catalyst, which reliably produces the (S)-alcohol product.

Materials and Reagents:

-

(R)-2-Methyl-CBS-oxazaborolidine (1 M solution in toluene)

-

Borane-dimethyl sulfide complex (BMS)

-

4'-Fluoroacetophenone

-

Anhydrous Tetrahydrofuran (THF)

-

Methanol (MeOH)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

-

Ethyl acetate (B1210297)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

Catalyst Preparation: To a flame-dried 100 mL round-bottom flask under an inert argon atmosphere, add this compound (1.0 mL of a 1 M solution in toluene, 1.0 mmol). Dilute the catalyst with 10 mL of anhydrous THF.[6]

-

Borane Addition: Cool the flask to 0 °C in an ice-water bath. Slowly add the borane-dimethyl sulfide complex (approx. 10 mmol) dropwise to the stirred catalyst solution. Stir the resulting mixture for 15 minutes at 0 °C to form the active catalyst-borane complex.[6]

-

Substrate Addition: In a separate flame-dried flask, dissolve 4'-fluoroacetophenone (1.38 g, 10.0 mmol) in 20 mL of anhydrous THF. Cool the reaction flask containing the catalyst-borane complex to -30 °C. Add the ketone solution dropwise to the reaction mixture over 30 minutes, maintaining an internal temperature below -25 °C.[6]

-

Reaction Monitoring: Stir the reaction mixture at -30 °C. The progress can be monitored by thin-layer chromatography (TLC) using a 4:1 hexanes:ethyl acetate eluent. The reaction is typically complete within 1-2 hours.[6]

-

Quenching: Once TLC analysis indicates the consumption of the starting material, carefully quench the reaction at -30 °C by the slow, dropwise addition of 5 mL of methanol.[6]

-

Workup: Allow the mixture to warm to room temperature. Remove the solvent under reduced pressure. To the residue, add 20 mL of saturated aqueous NH₄Cl and extract the product with ethyl acetate (3 x 20 mL).

-

Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by silica (B1680970) gel chromatography to yield the pure (S)-1-(4-fluorophenyl)ethanol.

Visualized Experimental Workflow

The following diagram illustrates the logical flow of the experimental procedure described above.

Conclusion

The discovery of the Corey-Bakshi-Shibata reduction was a transformative event in asymmetric synthesis. Its high fidelity in creating stereogenic centers, combined with its operational predictability and broad applicability, has made it an indispensable tool in the synthesis of pharmaceuticals, natural products, and other complex chiral molecules.[8] A thorough understanding of its mechanism and meticulous execution of experimental protocols, as outlined in this guide, are essential for leveraging its full potential in research and development.

References

- 1. Corey-Bakshi-Shibata (CBS) Reduction | Chem-Station Int. Ed. [en.chem-station.com]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. CBS catalyst - Wikipedia [en.wikipedia.org]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. benchchem.com [benchchem.com]

- 7. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 8. books.rsc.org [books.rsc.org]

(R)-2-Methyl-CBS-Oxazaborolidine: A Comprehensive Technical Guide to its Structure, Chirality, and Application in Asymmetric Synthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of (R)-2-Methyl-CBS-oxazaborolidine, a cornerstone catalyst in modern asymmetric synthesis. We will delve into its unique structure and the crucial role of its chirality in enantioselective reductions. This document will further explore the mechanism of the renowned Corey-Bakshi-Shibata (CBS) reduction, present detailed experimental protocols, and summarize key performance data for the synthesis of chiral alcohols, which are vital intermediates in pharmaceutical development.

Structure and Chirality

This compound, also known as (R)-Me-CBS, is a chiral organoboron catalyst.[1] Its rigid bicyclic structure, derived from the chiral amino alcohol (R)-(+)-2-(diphenylhydroxymethyl)pyrrolidine, is fundamental to its ability to induce stereoselectivity.[2] The IUPAC name for this compound is (3aR)-1-Methyl-3,3-diphenyltetrahydro-1H,3H-pyrrolo[1,2-c][3][4][5]oxazaborole.

The key to its effectiveness lies in the well-defined three-dimensional arrangement of its atoms. The chiral center, originating from the parent amino alcohol, creates a specific chiral environment that dictates the facial selectivity of hydride attack on a prochiral ketone.

Caption: Key properties and structure of this compound.

The Corey-Bakshi-Shibata (CBS) Reduction: Mechanism of Action

The Corey-Bakshi-Shibata (CBS) reduction is a highly reliable and widely used method for the enantioselective reduction of prochiral ketones to their corresponding chiral secondary alcohols.[4][6] The reaction is catalyzed by the CBS oxazaborolidine and utilizes a borane (B79455) source, typically borane-tetrahydrofuran (B86392) (BH₃·THF) or borane-dimethyl sulfide (B99878) (BH₃·SMe₂), as the stoichiometric reducing agent.[3][5]

The mechanism, as proposed by E.J. Corey, involves a series of coordinated steps that ensure high enantioselectivity:

-

Catalyst-Borane Complex Formation: The Lewis basic nitrogen atom of the oxazaborolidine coordinates to a molecule of borane. This coordination enhances the Lewis acidity of the endocyclic boron atom and activates the coordinated borane as a hydride donor.[3][6]

-

Ketone Coordination: The prochiral ketone then coordinates to the now more Lewis acidic endocyclic boron atom of the catalyst. The ketone orients itself to minimize steric interactions between its larger substituent and the diphenylmethyl group of the catalyst.[3]

-

Intramolecular Hydride Transfer: A hydride ion is transferred from the coordinated borane to the carbonyl carbon of the ketone via a six-membered ring transition state.[6] This intramolecular transfer occurs on a specific face of the ketone, dictated by the steric environment of the catalyst, leading to the formation of a chiral alkoxyborane intermediate.

-

Catalyst Regeneration and Product Formation: The alkoxyborane intermediate dissociates, regenerating the catalyst for the next catalytic cycle. An acidic workup then liberates the final chiral alcohol product.[3]

Caption: The catalytic cycle of the CBS reduction.

Quantitative Data on Enantioselective Ketone Reduction

The this compound catalyst has demonstrated high efficacy in the asymmetric reduction of a wide range of ketones. The enantiomeric excess (ee) and yield are dependent on the substrate, reaction temperature, and the borane source used. Anhydrous conditions are crucial for achieving high enantioselectivity.[3]

| Ketone Substrate | Product | Borane Source | Temp (°C) | Yield (%) | ee (%) | Reference |

| Acetophenone (B1666503) | (R)-1-Phenylethanol | BH₃·THF | 23 | >99 | 94.7 | [7] |

| Propiophenone | (R)-1-Phenyl-1-propanol | BH₃·THF | - | 92 | 92 | [8] |

| Butyrophenone | (R)-1-Phenyl-1-butanol | BH₃·THF | - | 87 | 87 | [8] |

| Isobutyrophenone | (R)-1-Phenyl-2-methyl-1-propanol | BH₃·THF | - | 87 | 87 | [8] |

| Cyclohexyl methyl ketone | (R)-1-Cyclohexylethanol | BH₃·THF | - | - | 89 | [8] |

| 2,2,2-Trifluoroacetophenone | (R)-2,2,2-Trifluoro-1-phenylethanol | BH₃·THF | RT | - | low | [9] |

| Benzalacetone | (R)-4-Phenyl-3-buten-2-ol | Catecholborane | -78 | - | 92 | [9] |

Experimental Protocols

Preparation of this compound Catalyst

The catalyst can be prepared from (R)-(+)-2-(diphenylhydroxymethyl)pyrrolidine and a methylboron source.[5]

Materials:

-

(R)-(+)-2-(diphenylhydroxymethyl)pyrrolidine

-

Methylboronic acid or trimethylboroxine

-

Dean-Stark apparatus

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark trap, add (R)-(+)-2-(diphenylhydroxymethyl)pyrrolidine and methylboronic acid (or trimethylboroxine) in a molar ratio of approximately 1:1.

-

Add a sufficient amount of toluene to dissolve the reactants.

-

Heat the mixture to reflux under an inert atmosphere.

-

Water will be generated and collected in the Dean-Stark trap. Continue refluxing until the theoretical amount of water has been collected.

-

Cool the reaction mixture to room temperature.

-

Remove the toluene under reduced pressure to obtain the this compound catalyst as a solid or a concentrated solution in toluene.

-

The catalyst should be stored under an inert atmosphere to prevent decomposition.

General Procedure for the Enantioselective Reduction of a Ketone (e.g., Acetophenone)

This protocol describes a typical procedure for the CBS reduction of acetophenone to (R)-1-phenylethanol.[10]

Materials:

-

This compound (as a solution in toluene, e.g., 1.0 M)

-

Borane-tetrahydrofuran complex (BH₃·THF, e.g., 1.0 M solution in THF)

-

Acetophenone

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Hydrochloric acid (e.g., 1 M)

-

Anhydrous sodium sulfate

-

Standard laboratory glassware for reactions under inert atmosphere

Procedure:

-

To an oven-dried, two-necked round-bottom flask under an inert atmosphere (nitrogen or argon), add the this compound solution (typically 5-10 mol% relative to the ketone).

-

Cool the flask to 0 °C in an ice bath.

-

Slowly add the BH₃·THF solution (approximately 0.6-1.0 equivalents relative to the ketone) to the catalyst solution with stirring.

-

Stir the mixture at 0 °C for 15-30 minutes to allow for the formation of the catalyst-borane complex.

-

In a separate flask, prepare a solution of acetophenone in anhydrous THF.

-

Cool the catalyst-borane complex mixture to the desired reaction temperature (e.g., -20 °C to room temperature).

-

Slowly add the acetophenone solution to the reaction mixture via a syringe or dropping funnel over a period of 10-30 minutes.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 1-2 hours.

-

Once the reaction is complete, quench the reaction by the slow and careful addition of methanol at 0 °C to decompose any excess borane.

-

Acidify the mixture with hydrochloric acid (1 M) and stir for 30 minutes.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the chiral (R)-1-phenylethanol.

-

Determine the enantiomeric excess of the product by chiral GC or HPLC analysis.

Caption: A typical workflow for the CBS reduction of a ketone.

Conclusion

This compound is a powerful and versatile catalyst for the enantioselective reduction of prochiral ketones. Its well-defined chiral structure and the predictable mechanism of the CBS reduction have made it an indispensable tool in academic research and the pharmaceutical industry for the synthesis of enantiomerically pure alcohols. The straightforward experimental procedures and the high levels of stereocontrol achievable underscore the significance of this catalyst in modern organic synthesis. Careful control of reaction conditions, particularly the exclusion of water, is paramount to achieving optimal results.

References

- 1. CAS 112022-83-0: this compound [cymitquimica.com]

- 2. researchgate.net [researchgate.net]

- 3. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 4. Corey-Bakshi-Shibata (CBS) Reduction | Chem-Station Int. Ed. [en.chem-station.com]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. york.ac.uk [york.ac.uk]

- 8. benchchem.com [benchchem.com]

- 9. Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 10. CBS reduction of acetophenone followed by 11B NMR - Magritek [magritek.com]

Synthesis of (R)-2-Methyl-CBS-oxazaborolidine from (R)-(+)-diphenylprolinol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of (R)-2-Methyl-CBS-oxazaborolidine, a widely used chiral catalyst in asymmetric synthesis, starting from (R)-(+)-diphenylprolinol. This document details the reaction pathways, experimental protocols, and characterization data necessary for the successful preparation of this pivotal reagent.

Introduction

This compound, a cornerstone of the Corey-Bakshi-Shibata (CBS) reduction, is a highly effective catalyst for the enantioselective reduction of prochiral ketones to their corresponding chiral secondary alcohols.[1] Its prevalence in academia and industry, particularly in the synthesis of pharmaceutical intermediates, stems from its ability to afford high yields and excellent enantioselectivity.[2][3] This guide focuses on its preparation from the readily available chiral precursor, (R)-(+)-diphenylprolinol.

Reaction Principle

The synthesis of this compound involves the condensation reaction between (R)-(+)-diphenylprolinol and a suitable methylboron reagent. This reaction forms the characteristic oxazaborolidine ring system. Two common and effective methylboron sources for this transformation are methylboronic acid and trimethylboroxine (B150302). The reaction proceeds with the elimination of water, which is typically removed azeotropically to drive the reaction to completion.

Experimental Protocols

This section outlines detailed experimental procedures for the synthesis of this compound using either methylboronic acid or trimethylboroxine.

Synthesis using Methylboronic Acid

This method involves the direct condensation of (R)-(+)-diphenylprolinol with methylboronic acid.

Materials:

-

(R)-(+)-α,α-Diphenyl-2-pyrrolidinemethanol ((R)-(+)-diphenylprolinol)

-

Methylboronic acid

-

Toluene (B28343), anhydrous

-

Magnesium sulfate (B86663) (MgSO₄), anhydrous

Equipment:

-

Round-bottom flask

-

Dean-Stark apparatus

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer

-

Rotary evaporator

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus, reflux condenser, and magnetic stirrer, add (R)-(+)-diphenylprolinol (1.0 equivalent) and toluene.

-

Stir the mixture to dissolve the starting material.

-

Add methylboronic acid (1.1 equivalents) to the solution.

-

Heat the reaction mixture to reflux and collect the water in the Dean-Stark trap.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete (typically after several hours, when no more water is collected), cool the mixture to room temperature.

-

Remove the toluene under reduced pressure using a rotary evaporator to yield the crude product.

-

The crude this compound can be purified by vacuum distillation.

Synthesis using Trimethylboroxine

An alternative and efficient method utilizes trimethylboroxine as the methylating agent.

Materials:

-

(R)-(+)-α,α-Diphenyl-2-pyrrolidinemethanol ((R)-(+)-diphenylprolinol)

-

Trimethylboroxine (methyl boron acid anhydride)

-

Toluene, anhydrous

Equipment:

-

Three-necked round-bottom flask

-

Water trap

-

Heating mantle

-

Magnetic stirrer

-

Nitrogen inlet

Procedure:

-

In a three-necked flask equipped with a water trap and under a nitrogen atmosphere, dissolve (R)-(+)-diphenylprolinol (1.0 equivalent) in toluene (e.g., 2.5 g in 20 mL).[4]

-

Over a period of 15 minutes, add trimethylboroxine (0.3-1.0 equivalents).[4] An exotherm may be observed.

-

Stir the reaction mixture at room temperature (20-30 °C) for 0.5-2 hours.[4]

-

Heat the mixture to 110-130 °C and distill off the toluene until the reaction volume is significantly reduced.[4]

-

Cool the reaction mixture to 60 °C and add fresh toluene.[4]

-

Continue the distillation until a concentration of approximately 1M is reached.[4]

-

For obtaining the solid product, remove the entire solvent under reduced pressure.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of this compound.

| Parameter | Synthesis with Methylboronic Acid | Synthesis with Trimethylboroxine |

| Molar Ratio of Reactants | (R)-(+)-diphenylprolinol : Methylboronic acid (1.0 : 1.1) | (R)-(+)-diphenylprolinol : Trimethylboroxine (1.0 : 0.3-1.0)[4] |

| Solvent | Toluene | Toluene[4] |

| Reaction Temperature | Reflux | 20-30 °C initially, then 110-130 °C[4] |

| Reaction Time | Monitored by TLC (typically several hours) | 0.5-2 hours at room temperature, followed by distillation[4] |

| Typical Yield | High (specific yield data not readily available in searched literature) | High (specific yield data not readily available in searched literature) |

Purification and Characterization

The final product, this compound, is a white to off-white solid. It is sensitive to moisture and should be stored under an inert atmosphere.[3]

Purification:

-

Vacuum Distillation: The crude product can be purified by vacuum distillation.

-

Direct Use: For many applications, the toluene solution of the catalyst can be used directly after synthesis.[4]

Characterization Data:

| Property | Value |

| Appearance | White to off-white crystalline solid |

| Melting Point | 85-95 °C[5] |

| Density | 0.95 g/mL at 25 °C[3] |

| Molecular Formula | C₁₈H₂₀BNO |

| Molecular Weight | 277.17 g/mol |

Spectroscopic Data:

While specific spectra were not found in the search results, supplier data confirms the structure by NMR and IR. A patent for the synthesis of the (S)-enantiomer using trimethylboroxine reports a ¹¹B NMR chemical shift of 32.5 ppm (in CDCl₃).[4] For detailed characterization, it is recommended to acquire ¹H NMR, ¹³C NMR, and IR spectra of the synthesized product and compare them with reference data if available.

Logical Workflow and Reaction Pathway

The following diagrams illustrate the synthesis workflow and the reaction pathway.

Caption: General Experimental Workflow for Synthesis.

References

The Role of Borane in CBS Reduction with (R)-2-Methyl-CBS-oxazaborolidine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Corey-Bakshi-Shibata (CBS) reduction is a cornerstone of asymmetric synthesis, enabling the enantioselective reduction of prochiral ketones to chiral secondary alcohols with high stereocontrol.[1] This technical guide provides an in-depth examination of the critical role of borane (B79455) in conjunction with the chiral catalyst, (R)-2-Methyl-CBS-oxazaborolidine. We will explore the intricate mechanism of action, present quantitative data on its performance with various substrates, and provide detailed experimental protocols. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of organic chemistry and drug development, facilitating the successful application of this powerful synthetic methodology.

Introduction

The synthesis of enantiomerically pure compounds is of paramount importance in the pharmaceutical industry, as the biological activity of a drug molecule is often dictated by its stereochemistry. The Corey-Bakshi-Shibata (CBS) reduction, also known as the Corey-Itsuno reduction, has emerged as a highly reliable and widely adopted method for the asymmetric reduction of a broad range of ketones.[2][3] The reaction typically employs a chiral oxazaborolidine catalyst, such as this compound, in the presence of a borane source to achieve high yields and excellent enantioselectivities.[4]

The success of the CBS reduction lies in the unique interplay between the chiral catalyst and the borane reagent. This guide will dissect this relationship, providing a detailed understanding of how borane is activated and how this activation leads to a highly organized, stereoselective hydride transfer.

The Catalytic Cycle: A Symphony of Activation

The remarkable efficiency and stereoselectivity of the CBS reduction stem from a well-defined catalytic cycle that involves the dual activation of both the borane reducing agent and the ketone substrate.[5] The this compound catalyst, in concert with borane, orchestrates a highly organized transition state that dictates the facial selectivity of the hydride attack.

The catalytic cycle can be broken down into the following key steps:

-

Formation of the Active Catalyst-Borane Complex: The first step involves the coordination of a molecule of borane (typically from a source like BH₃·THF or BH₃·SMe₂) to the Lewis basic nitrogen atom of the this compound catalyst.[1][5] This coordination serves a dual purpose: it activates the borane, making it a more potent hydride donor, and it enhances the Lewis acidity of the endocyclic boron atom of the catalyst.[5]

-

Ketone Coordination: The now more Lewis acidic endocyclic boron atom of the catalyst coordinates to the carbonyl oxygen of the prochiral ketone. The ketone orients itself to minimize steric interactions between its larger substituent and the diphenylmethyl group of the catalyst. This preferential binding is a crucial element in establishing the subsequent stereochemical outcome.

-

Stereoselective Intramolecular Hydride Transfer: With both the borane and the ketone activated and held in a rigid, chair-like six-membered transition state, a hydride ion is transferred from the activated borane to the carbonyl carbon.[1] The facial selectivity of this hydride transfer is dictated by the chiral environment created by the catalyst, leading to the formation of one enantiomer of the alcohol product preferentially.

-

Product Release and Catalyst Regeneration: Following the hydride transfer, the resulting alkoxyborane dissociates from the catalyst. The catalyst is then free to coordinate with another molecule of borane and enter a new catalytic cycle. An acidic workup is typically required to hydrolyze the alkoxyborane and liberate the final chiral alcohol product.[5]

References

(R)-2-Methyl-CBS-oxazaborolidine Catalyst: An In-depth Technical Guide to Enantioselective Reductions

For Researchers, Scientists, and Drug Development Professionals

Introduction

The (R)-2-Methyl-CBS-oxazaborolidine catalyst, a cornerstone of asymmetric synthesis, has revolutionized the enantioselective reduction of prochiral ketones to their corresponding chiral secondary alcohols. Developed by Corey, Bakshi, and Shibata, this organoboron catalyst, often referred to as the CBS catalyst, provides a reliable and highly predictable method for establishing stereocenters, a critical step in the synthesis of pharmaceuticals and other complex chiral molecules.[1][2][3] Its widespread adoption stems from its ability to afford high enantiomeric excess (e.e.) under mild reaction conditions, its broad substrate scope, and the predictability of the product's absolute stereochemistry.[3][4] This technical guide provides a comprehensive overview of the enantioselectivity of the this compound catalyst, including detailed experimental protocols, quantitative data, and a mechanistic exploration through signaling pathway diagrams.

Mechanism of Enantioselectivity

The remarkable enantioselectivity of the this compound catalyst arises from a well-defined, chair-like six-membered transition state. The catalytic cycle, often referred to as the Corey-Itsuno reduction, involves the coordination of a borane (B79455) source (e.g., BH₃•THF or BH₃•SMe₂) to the nitrogen atom of the oxazaborolidine ring.[2][4] This coordination enhances the Lewis acidity of the endocyclic boron atom and activates the borane as a hydride donor.[1] The prochiral ketone then coordinates to the Lewis acidic boron in a sterically controlled manner, positioning the larger substituent (Rₗ) away from the bulky diphenylmethyl group of the catalyst to minimize steric hindrance.[5] This preferential orientation directs the intramolecular hydride transfer from the coordinated borane to one face of the carbonyl group, leading to the formation of the desired enantiomer of the alcohol.[2]

References

- 1. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 2. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]

- 3. Corey-Bakshi-Shibata (CBS) Reduction | Chem-Station Int. Ed. [en.chem-station.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Reagent of the month – CBS oxazaborolidine - SigutLabs [sigutlabs.com]

The Dawn of Asymmetric Ketone Reduction: Early Applications of (R)-2-Methyl-CBS-oxazaborolidine

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quest for enantiomerically pure compounds is a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry where the chirality of a molecule can dictate its efficacy and safety. A pivotal breakthrough in this endeavor was the development of the (R)-2-Methyl-CBS-oxazaborolidine catalyst, a powerful tool for the asymmetric reduction of prochiral ketones. This technical guide delves into the seminal, early applications of this catalyst, providing a detailed look at the experimental protocols, quantitative outcomes, and the mechanistic underpinnings that established it as a staple in the synthetic organic chemist's toolkit.

Introduction to the Corey-Bakshi-Shibata (CBS) Reduction

In 1987, E. J. Corey, R. K. Bakshi, and S. Shibata reported a highly efficient and practical method for the enantioselective reduction of prochiral ketones to their corresponding chiral secondary alcohols. This reaction, now famously known as the Corey-Bakshi-Shibata (CBS) reduction or Corey-Itsuno reduction, utilizes a chiral oxazaborolidine catalyst, with the B-methylated derivative, this compound, proving to be particularly robust and effective. The catalyst, used in substoichiometric amounts (typically 5-10 mol%), activates borane (B79455) for a highly face-selective hydride transfer to the ketone substrate, affording chiral alcohols in high yields and with excellent enantiomeric excess.

The this compound catalyst offered a significant advantage over previous methods due to its stability, ease of preparation, and the high degree of enantioselectivity it conferred across a wide range of substrates. Unlike its air- and moisture-sensitive precursor, the B-methylated version can be stored and handled in the air, a practical feature that facilitated its widespread adoption.

The Catalytic Cycle: A Mechanistic Overview

The remarkable stereoselectivity of the CBS reduction is rationalized by a well-defined catalytic cycle. The mechanism, as proposed by Corey and coworkers, involves the initial coordination of borane to the nitrogen atom of the this compound catalyst. This coordination enhances the Lewis acidity of the endocyclic boron atom and activates the borane as a hydride donor. The ketone substrate then coordinates to the now more Lewis-acidic endocyclic boron, orienting its two substituents to minimize steric interactions with the catalyst's framework. This preferential coordination directs the hydride transfer from the exocyclic borane to one specific face of the carbonyl group, leading to the formation of the chiral alcohol with a predictable absolute stereochemistry.

The Corey-Itsuno Reduction: A Technical Guide to an Asymmetric Synthesis Cornerstone

Authored For: Researchers, Scientists, and Drug Development Professionals

The Corey-Itsuno reduction, also known as the Corey-Bakshi-Shibata (CBS) reduction, stands as a pillar in the field of asymmetric synthesis, providing a reliable and highly stereoselective method for the reduction of prochiral ketones to chiral secondary alcohols.[1][2][3] This powerful transformation utilizes a chiral oxazaborolidine catalyst in conjunction with a borane (B79455) source to achieve exceptional levels of enantioselectivity, often exceeding 95% enantiomeric excess (ee).[4][5] Its broad applicability across a diverse range of ketone substrates has cemented its importance in the synthesis of complex molecules, including natural products and active pharmaceutical ingredients.[1][4][6]

Core Theoretical Principles

The remarkable stereoselectivity of the Corey-Itsuno reduction is rooted in a well-defined, catalyst-controlled mechanism. The key to this transformation is the chiral oxazaborolidine catalyst, typically derived from a chiral amino alcohol such as (S)- or (R)-prolinol.[7][8]

The catalytic cycle can be understood through the following key stages:

-

Formation of the Active Catalyst: The oxazaborolidine catalyst coordinates with a molecule of borane (from a source like BH₃·THF or BH₃·SMe₂) at its Lewis basic nitrogen atom. This coordination enhances the Lewis acidity of the endocyclic boron atom and activates the borane as a hydride donor.[1][2][7]

-

Ketone Coordination: The prochiral ketone then coordinates to the now more Lewis acidic endocyclic boron of the catalyst. This coordination is sterically directed, with the ketone approaching the catalyst in a way that minimizes steric hindrance between the larger substituent on the ketone and the chiral framework of the catalyst.[2]

-

Stereoselective Hydride Transfer: A face-selective intramolecular hydride transfer occurs from the coordinated borane to the carbonyl carbon of the ketone via a highly organized, six-membered, chair-like transition state.[2][5] The rigid structure of this transition state is crucial for enforcing the high degree of stereocontrol.

-

Product Release and Catalyst Regeneration: Following the hydride transfer, the resulting alkoxyborane dissociates from the catalyst, which is then free to enter another catalytic cycle. An acidic workup is typically employed to hydrolyze the alkoxyborane and furnish the desired chiral alcohol.[2]

The predictability of the stereochemical outcome is a significant advantage of the Corey-Itsuno reduction. The chirality of the resulting alcohol is determined by the enantiomer of the oxazaborolidine catalyst used.

Quantitative Data Summary

The Corey-Itsuno reduction has been successfully applied to a wide array of ketone substrates. The following tables summarize the typical yields and enantiomeric excesses achieved for different classes of ketones.

Table 1: Asymmetric Reduction of Aryl Alkyl Ketones

| Ketone Substrate | Catalyst | Borane Source | Yield (%) | ee (%) | Reference |

| Acetophenone | (S)-2-Methyl-CBS-oxazaborolidine | BH₃·THF | 95 | 96 | [9] |

| Propiophenone | (S)-2-Methyl-CBS-oxazaborolidine | BH₃·THF | 92 | 92 | [9] |

| Butyrophenone | (S)-2-Methyl-CBS-oxazaborolidine | BH₃·THF | 87 | 87 | [9] |

| Isobutyrophenone | (S)-2-Methyl-CBS-oxazaborolidine | BH₃·THF | 87 | 87 | [9] |

Table 2: Asymmetric Reduction of Aliphatic Ketones

| Ketone Substrate | Catalyst | Borane Source | Yield (%) | ee (%) | Reference |

| Cyclohexyl methyl ketone | (S)-2-Methyl-CBS-oxazaborolidine | BH₃·THF | - | 89 | [9] |

| 2-Butanone | (S)-2-Methyl-CBS-oxazaborolidine | BH₃·THF | - | 3 | [9] |

| 3-Methyl-2-butanone | (S)-2-Methyl-CBS-oxazaborolidine | BH₃·THF | - | 3 | [9] |

Table 3: Asymmetric Reduction of α,β-Unsaturated Ketones

| Ketone Substrate | Catalyst | Borane Source | Yield (%) | ee (%) | Reference |

| 7-(Benzyloxy)hept-1-en-3-one | (R)-CBS catalyst | - | 89 | 91 | [1] |

Key Experimental Protocols

Strict adherence to anhydrous conditions is critical for achieving high enantioselectivity, as the presence of water can lead to non-selective reduction pathways.[1][2]

Preparation of the (S)-2-Methyl-CBS-oxazaborolidine Catalyst

A stable, solid form of the B-methylated oxazaborolidine catalyst can be prepared for storage and subsequent use.

Methodology:

-

To a flask containing (S)-α,α-diphenyl-2-pyrrolidinemethanol, add methylboronic acid and toluene (B28343).

-

Heat the mixture to reflux under a nitrogen atmosphere, continuously removing the water generated using a Dean-Stark trap.

-

After the theoretical amount of water has been collected, cool the reaction mixture to room temperature.

-

Remove the toluene under reduced pressure to yield the solid (S)-2-Methyl-CBS-oxazaborolidine.

-

The solid catalyst should be stored under an inert atmosphere.[9]

General Procedure for the Asymmetric Reduction of a Prochiral Ketone (e.g., Acetophenone)

This protocol describes the in situ generation of the catalyst followed by the reduction.

Methodology:

-

To a two-neck round-bottom flask under a nitrogen atmosphere, add (S)-α,α-diphenyl-2-pyrrolidinemethanol (0.05 eq.) and anhydrous THF.

-

Add a borane source, such as tetrabutylammonium (B224687) borohydride (B1222165) (1.0 eq.), and stir the mixture at 25 °C for 15 minutes.

-

Add methyl iodide (1.0 eq.) to the reaction mixture and continue stirring for 30 minutes to generate the active catalyst.

-

In a separate flask, prepare a solution of the ketone (e.g., acetophenone, 1.0 eq.) in anhydrous THF.

-

Add the ketone solution dropwise to the reaction mixture over 30 minutes.

-

Stir the reaction at 25 °C until the starting material is consumed, as monitored by TLC.

-

Carefully quench the reaction by the slow addition of 3 M HCl.

-

Extract the aqueous layer with an organic solvent (e.g., diethyl ether).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica (B1680970) gel column chromatography to yield the chiral alcohol.[9]

Asymmetric Reduction using Catecholborane

For certain substrates, particularly α,β-enones, catecholborane can be an effective borane source, often allowing for reactions at very low temperatures.

Methodology:

-

Cool a solution of the ketone (1.0 eq.) in anhydrous toluene to -78 °C.

-

Add a solution of (R)-2-methyl-CBS-oxazaborolidine (0.2 eq.) in toluene and stir for 5 minutes at -78 °C.

-

Slowly add a solution of catecholborane (1.8 eq.) in THF.

-

Stir the reaction mixture at -78 °C for 24 hours.

-

Quench the reaction with a saturated aqueous solution of NaHCO₃.[2]

Visualizing the Core Principles

The following diagrams illustrate the key mechanistic steps and a general workflow for the Corey-Itsuno reduction.

Caption: The catalytic cycle of the Corey-Itsuno reduction.

Caption: A generalized experimental workflow for the Corey-Itsuno reduction.

References

- 1. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]

- 2. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 3. grokipedia.com [grokipedia.com]

- 4. insuf.org [insuf.org]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. Reagent of the month – CBS oxazaborolidine - SigutLabs [sigutlabs.com]

- 7. (S)-2-Methyl-CBS-oxazaborolidine | 112022-81-8 | Benchchem [benchchem.com]

- 8. m.youtube.com [m.youtube.com]

- 9. benchchem.com [benchchem.com]

An In-depth Technical Guide to (R)-2-Methyl-CBS-oxazaborolidine

(R)-2-Methyl-CBS-oxazaborolidine , also known as Corey's catalyst, is a chiral organoboron catalyst widely employed in asymmetric synthesis.[1][2] Its primary application is in the enantioselective reduction of prochiral ketones to their corresponding chiral secondary alcohols, a transformation of significant importance in the synthesis of pharmaceuticals and other fine chemicals.[1][3][4] This guide provides a comprehensive overview of its properties, mechanism of action, and a detailed experimental protocol for its use.

Properties of this compound

The physical and chemical properties of this compound are summarized in the table below. The data is provided for the solid compound and its commonly used 1 M solution in toluene (B28343).

| Property | Value |

| CAS Number | 112022-83-0[1][5][6][7] |

| Molecular Formula | C₁₈H₂₀BNO[1][5][6] |

| Molecular Weight | 277.17 g/mol [1][3][6] |

| Appearance | Solid[8] or Clear Pale Yellow Solution (1M in Toluene)[5] |

| Melting Point | 85-95 °C[8][9] |

| Boiling Point (1M in Toluene) | 111 °C[6][9] |

| Density (1M in Toluene) | 0.95 g/mL at 25 °C[6][9] |

| Synonyms | (R)-(+)-2-Methyl-CBS-oxazaborolidine, (R)-5,5-Diphenyl-2-methyl-3,4-propano-1,3,2-oxazaborolidine, Corey's catalyst[1] |

The Corey-Bakshi-Shibata (CBS) Reduction

The Corey-Bakshi-Shibata (CBS) reduction is a highly effective method for the enantioselective reduction of a wide range of prochiral ketones.[10] The reaction is catalyzed by a chiral oxazaborolidine, such as this compound, and utilizes a borane (B79455) source, typically borane-dimethylsulfide (BMS) or borane-tetrahydrofuran (B86392) (THF) complex.[2][10]

The mechanism of the CBS reduction involves a well-defined catalytic cycle that ensures high enantioselectivity.[10][11] The key steps are:

-

Coordination of the borane to the Lewis basic nitrogen atom of the oxazaborolidine catalyst.[10][11] This coordination enhances the Lewis acidity of the endocyclic boron atom.[10][11]

-

The activated catalyst-borane complex then coordinates to the ketone at the sterically more accessible lone pair of the oxygen atom.[10]

-

A face-selective intramolecular hydride transfer from the coordinated borane to the carbonyl carbon occurs via a six-membered ring transition state.[10][12]

-

The resulting alkoxyborane dissociates, regenerating the catalyst for the next cycle.[10]

-

Acidic workup of the alkoxyborane yields the chiral alcohol.[10]

This catalytic cycle is highly efficient, typically requiring only 2-10 mol% of the CBS catalyst.[2] The reaction is sensitive to moisture, and therefore, must be conducted under anhydrous conditions to achieve high enantiomeric excess.[10][13]

Experimental Protocol: Asymmetric Reduction of Acetophenone (B1666503)

This protocol provides a general procedure for the asymmetric reduction of acetophenone to (R)-1-phenylethanol using this compound.

Materials:

-

This compound (1 M solution in toluene)

-

Borane-dimethylsulfide complex (BMS)

-

Acetophenone

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Methanol

-

1 M Hydrochloric acid (HCl)

-

Diethyl ether

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Argon or Nitrogen gas for inert atmosphere

Procedure:

-

To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the this compound solution (0.05 to 0.1 equivalents).

-

The solvent is typically removed under vacuum and replaced with anhydrous THF.

-

Cool the flask to 0 °C in an ice bath.

-

Slowly add the borane-dimethylsulfide complex (0.6 to 1.0 equivalents) to the catalyst solution and stir for 10-15 minutes at this temperature.

-

In a separate flask, prepare a solution of acetophenone (1.0 equivalent) in anhydrous THF.

-

Slowly add the acetophenone solution to the catalyst-borane mixture at 0 °C.

-

The reaction mixture is then stirred at room temperature, and the progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture back to 0 °C and carefully quench the reaction by the slow addition of methanol.

-

Add 1 M HCl and stir for 30 minutes.

-

Extract the product with diethyl ether (3 x 20 mL).

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

-

The solvent is removed under reduced pressure, and the crude product can be purified by column chromatography on silica (B1680970) gel to yield (R)-1-phenylethanol.

Visualization of the Catalytic Cycle

The following diagrams illustrate the key relationships and the catalytic cycle of the Corey-Bakshi-Shibata reduction.

References

- 1. scbt.com [scbt.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. (R)-(+)-2-Methyl-CBS-oxazaborolidine, 97% 112022-83-0 - Manufacturers & Suppliers in India with worldwide shipping. [ottokemi.com]

- 4. CAS 112022-83-0: this compound [cymitquimica.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. (R)-(+)-2-甲基-CBS-噁唑硼烷 溶液 1 M in toluene | Sigma-Aldrich [sigmaaldrich.com]

- 7. This compound | C18H20BNO | CID 9838490 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. (R)-(+)-2-Methyl-CBS-oxazaborolidine 112022-83-0 [sigmaaldrich.com]

- 9. 133261-83-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 10. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 11. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]

- 12. alfa-chemistry.com [alfa-chemistry.com]

- 13. Reagent of the month – CBS oxazaborolidine - SigutLabs [sigutlabs.com]

Methodological & Application

Application Notes and Protocols for the Enantioselective Reduction of Prochiral Ketones using (R)-2-Methyl-CBS-oxazaborolidine

Abstract

This document provides detailed application notes and experimental protocols for the enantioselective reduction of prochiral ketones to their corresponding chiral secondary alcohols using the (R)-2-Methyl-CBS-oxazaborolidine catalyst. This method, commonly known as the Corey-Bakshi-Shibata (CBS) reduction, is a cornerstone of modern asymmetric synthesis, offering high enantioselectivity and broad substrate scope.[1][2] These notes are intended for researchers, scientists, and drug development professionals engaged in the synthesis of chiral molecules.

Introduction

The synthesis of enantiomerically pure compounds is of paramount importance in the pharmaceutical and fine chemical industries, as the biological activity of a molecule is often dependent on its stereochemistry. The enantioselective reduction of prochiral ketones provides a direct and efficient route to chiral secondary alcohols, which are versatile building blocks in the synthesis of complex molecules.[3]

The Corey-Bakshi-Shibata (CBS) reduction utilizes a chiral oxazaborolidine catalyst, such as this compound, in the presence of a stoichiometric borane (B79455) source (e.g., borane-THF or borane-dimethyl sulfide (B99878) complex) to achieve high levels of asymmetric induction.[4][5] The catalyst, derived from the chiral amino alcohol (R)-(+)-2-(diphenylhydroxymethyl)pyrrolidine, creates a chiral environment that directs the hydride delivery from the borane to one face of the ketone, resulting in the preferential formation of one enantiomer of the alcohol.[5][6]

Key Features of the CBS Reduction:

-

High Enantioselectivity: Excellent enantiomeric excess (ee) is often achieved for a wide range of substrates.[2]

-

Predictable Stereochemistry: The facial selectivity of the reduction is predictable based on the stereochemistry of the catalyst.

-

Broad Substrate Scope: The method is applicable to aryl-alkyl, dialkyl, and α,β-unsaturated ketones.[1]

-

Catalytic Nature: The chiral oxazaborolidine is used in catalytic amounts, typically 2-10 mol%.[5]

Catalytic Cycle

The mechanism of the CBS reduction involves the formation of a catalyst-borane complex, which then coordinates to the ketone in a sterically controlled manner. This is followed by an intramolecular hydride transfer to the carbonyl carbon, yielding the chiral alcohol and regenerating the catalyst.[1][7]

Caption: Catalytic cycle of the CBS reduction.

Data Presentation

The following table summarizes the performance of the this compound catalyst in the enantioselective reduction of various prochiral ketones.

| Substrate (Ketone) | Reducing Agent | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) | Product Configuration | Reference |

| Acetophenone | Borane-THF | THF | - | 97 | 96 | (R) | [8] |

| 4'-Fluoroacetophenone | Borane-dimethyl sulfide | THF | -30 | >90 | >95 | (S) | [8] |

| 7-(Benzyloxy)hept-1-en-3-one | - | - | - | 89 | 91 | (S) | [1] |

| α-Tetralone | Borane-THF | THF | Room Temp. | - | 85 | - | [3][9] |

| 2-Chloro-1-phenylethanol | Borane-THF | THF | Room Temp. | - | 91-98 | (S) | [3] |

Note: The product configuration depends on the relative size of the ketone substituents and the catalyst enantiomer used. With the (R)-CBS catalyst, the hydride is delivered to the Re face of the ketone, generally leading to the (R)-alcohol when the larger substituent is considered.

Experimental Protocols

4.1 General Considerations

The CBS reduction is sensitive to moisture; therefore, all reactions must be conducted under anhydrous conditions using oven-dried glassware and anhydrous solvents.[1][7] An inert atmosphere (e.g., argon or nitrogen) should be maintained throughout the experiment.

4.2 General Procedure for the Enantioselective Reduction of a Prochiral Ketone

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

-

This compound (1 M solution in toluene)

-

Borane-dimethyl sulfide complex (BMS) or Borane-tetrahydrofuran complex (BH3·THF)

-

Prochiral ketone

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

2 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Solvents for extraction (e.g., dichloromethane (B109758) or ethyl acetate) and chromatography

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add this compound (5-10 mol%).

-

Solvent Addition: Add anhydrous THF to the flask.

-

Borane Addition: Cool the flask to 0 °C in an ice-water bath. Slowly add the borane reagent (e.g., BMS or BH3·THF, 1.0-1.5 equivalents) dropwise to the stirred catalyst solution. Stir the mixture for 10-15 minutes at 0 °C.

-

Substrate Addition: In a separate flame-dried flask, dissolve the prochiral ketone (1.0 equivalent) in anhydrous THF. Cool the reaction mixture to the desired temperature (typically between -78 °C and 0 °C). Slowly add the ketone solution to the reaction mixture dropwise over a period of 30 minutes.

-

Reaction Monitoring: Stir the reaction mixture at the chosen temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Quenching: Once the reaction is complete (typically 1-2 hours), slowly and carefully quench the reaction by the dropwise addition of methanol at the reaction temperature.

-

Work-up: Allow the mixture to warm to room temperature. Add 2 M HCl and stir for 30 minutes. Transfer the mixture to a separatory funnel and extract with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate). Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Purification: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel.

-

Characterization: Characterize the purified alcohol by standard analytical techniques (NMR, IR, MS). Determine the enantiomeric excess by chiral HPLC or GC analysis.

Experimental Workflow

The following diagram outlines the general workflow for the enantioselective reduction of a prochiral ketone using the CBS methodology.

Caption: General experimental workflow for CBS reduction.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low Yield | Incomplete reaction | Extend reaction time, increase temperature slightly, or add more reducing agent. |

| Decomposition of product or starting material | Ensure proper quenching and workup conditions. | |

| Low Enantioselectivity | Presence of moisture | Use rigorously dried glassware and anhydrous solvents. |

| Reaction temperature too high | Perform the reaction at a lower temperature. | |

| Impure catalyst | Use a fresh or purified batch of the CBS catalyst. | |

| Exothermic Reaction | Too rapid addition of reagents | Add the borane and ketone solutions slowly and ensure efficient cooling. |

Safety Precautions

-

Borane reagents (BMS and BH3·THF) are flammable and react violently with water. Handle them in a well-ventilated fume hood.

-

Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

-

The quenching and workup steps involving methanol and HCl can be exothermic. Perform these additions slowly and with cooling.

Conclusion

The enantioselective reduction of prochiral ketones using this compound is a robust and highly reliable method for the synthesis of chiral secondary alcohols. By following the detailed protocols and considering the key parameters outlined in these application notes, researchers can effectively utilize this powerful tool in their synthetic endeavors. The predictability of the stereochemical outcome and the high enantioselectivities achievable make the CBS reduction an invaluable transformation in modern organic chemistry.

References

- 1. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. ruifuchem.com [ruifuchem.com]

- 7. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 8. benchchem.com [benchchem.com]

- 9. mdpi.com [mdpi.com]

Corey-Bakshi-Shibata (CBS) Reduction: A Detailed Protocol for Asymmetric Synthesis of Chiral Alcohols

Application Note | Organic Synthesis | Asymmetric Catalysis

Introduction

The Corey-Bakshi-Shibata (CBS) reduction is a highly efficient and versatile method for the enantioselective reduction of prochiral ketones to their corresponding chiral secondary alcohols. This reaction utilizes a chiral oxazaborolidine catalyst, typically derived from a chiral amino alcohol like (S)- or (R)-proline, and a stoichiometric borane (B79455) source, such as borane-tetrahydrofuran (B86392) (BH₃·THF) or borane-dimethyl sulfide (B99878) (BH₃·SMe₂). The CBS reduction is renowned for its high enantioselectivity, broad substrate scope, and predictable stereochemical outcome, making it an invaluable tool in academic research and the pharmaceutical industry for the synthesis of chiral building blocks and active pharmaceutical ingredients.

This application note provides detailed experimental protocols for the CBS reduction, including the preparation of the catalyst and the asymmetric reduction of a model ketone. It also presents a summary of the reaction's performance with various substrates and a visualization of the catalytic cycle.

Data Presentation

The CBS reduction is effective for a wide range of ketones, including aryl-aliphatic, di-aliphatic, and α,β-unsaturated ketones. The enantioselectivity is typically high, often exceeding 95% enantiomeric excess (ee). The following tables summarize the performance of the CBS reduction with various ketone substrates.

Table 1: Enantioselective Reduction of Various Ketones using (S)-2-Methyl-CBS-oxazaborolidine

| Ketone Substrate | Reducing Agent | Solvent | Yield (%) | Enantiomeric Excess (ee, %) | Product Configuration |

| Acetophenone | BH₃·SMe₂ | THF | >90 | >95 | (R) |

| Propiophenone | BH₃·THF | THF | 97 | 96 | (R) |

| 4'-Fluoroacetophenone | BH₃·SMe₂ | THF | >90 | >95 | (S) (with (R)-catalyst) |

| 1-Tetralone | BH₃·THF | THF | 95 | 94 | (R) |

| Cyclohexyl methyl ketone | BH₃·THF | THF | 85 | 89 | (R) |

| Benzylacetone | BH₃·THF | THF | 92 | 69 | (R) |

Table 2: Influence of Catalyst and Reducing Agent on the Reduction of Acetophenone

| Catalyst | Reducing Agent | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) |

| (S)-2-Methyl-CBS-oxazaborolidine | BH₃·THF | 23 | 97 | 96 |

| (S)-2-Butyl-CBS-oxazaborolidine | BH₃·THF | 23 | 95 | 97 |

| (S)-2-Phenyl-CBS-oxazaborolidine | BH₃·THF | 23 | 96 | 95 |

| (S)-2-Methyl-CBS-oxazaborolidine | Catecholborane | -78 | 94 | 98 |

Experimental Protocols

Materials and Reagents:

-

(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol

-

Methylboronic acid

-

Borane-dimethyl sulfide complex (BH₃·SMe₂)

-

Borane-tetrahydrofuran complex (BH₃·THF) (1 M solution)

-

Ketone substrate (e.g., acetophenone)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Anhydrous toluene (B28343)

-

Methanol

-

Hydrochloric acid (2 M)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Protocol 1: Preparation of (S)-2-Methyl-CBS-oxazaborolidine Catalyst

This protocol describes the preparation of a stable, solid B-methylated oxazaborolidine catalyst that can be stored for future use.

-

Setup: To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add (S)-(-)-α,α-diphenyl-2-pyrrolidinemethanol (1 equivalent) and methylboronic acid (1.1 equivalents).

-

Solvent Addition: Add anhydrous toluene to the flask.

-

Azeotropic Water Removal: Heat the mixture to reflux under a nitrogen atmosphere. Water generated during the reaction will be collected in the Dean-Stark trap.

-

Reaction Completion: Continue refluxing until the theoretical amount of water has been collected.

-

Isolation: Cool the reaction

Application Notes and Protocols: (R)-2-Methyl-CBS-oxazaborolidine Catalyzed Reductions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the substrate scope and detailed protocols for enantioselective reductions catalyzed by (R)-2-Methyl-CBS-oxazaborolidine. This powerful tool, central to the Corey-Bakshi-Shibata (CBS) reduction, offers a reliable method for the synthesis of chiral alcohols from prochiral ketones with high enantioselectivity.[1][2]

Introduction

The this compound is a chiral organoboron catalyst widely employed in asymmetric synthesis.[3][4] Developed by Itsuno and further popularized by E. J. Corey, this catalyst, in conjunction with a borane (B79455) source, facilitates the highly enantioselective reduction of a broad range of prochiral ketones to their corresponding chiral secondary alcohols.[1][3] The reaction is lauded for its predictability, operational simplicity, and high yields, making it a valuable transformation in the synthesis of pharmaceuticals, natural products, and other complex chiral molecules.[5][6]

Mechanism of Action

The catalytic cycle of the CBS reduction involves a dual-activation mechanism. The Lewis basic nitrogen atom of the oxazaborolidine coordinates to the borane (e.g., BH₃·THF), activating it as a hydride donor. Simultaneously, the Lewis acidic endocyclic boron atom of the catalyst coordinates to the carbonyl oxygen of the ketone substrate. This ternary complex arranges in a six-membered chair-like transition state, where the hydride is delivered to one face of the ketone, dictated by steric hindrance. The larger substituent of the ketone orients away from the catalyst's diphenylmethyl group, ensuring high stereocontrol. Following hydride transfer, the resulting alkoxyborane dissociates, regenerating the catalyst for the next cycle.

Caption: Catalytic cycle of the CBS reduction.

Substrate Scope

The CBS reduction is effective for a wide array of ketone substrates, demonstrating its versatility in organic synthesis.[1][5] High enantioselectivities are generally achieved when there is a significant steric difference between the two substituents attached to the carbonyl group.

Aryl Alkyl Ketones

This class of ketones is among the most well-behaved substrates for CBS reduction, consistently affording high yields and excellent enantiomeric excesses (ee).

| Substrate (Ketone) | Product (Alcohol) | Yield (%) | ee (%) | Borane Source | Reference |

| Acetophenone | (R)-1-Phenylethanol | 97 | 94.7 | BH₃·THF | [7] |

| 2-Chloroacetophenone | (R)-2-Chloro-1-phenylethanol | - | >95 | BH₃·THF | [8] |

| α-Tetralone | (R)-1,2,3,4-Tetrahydro-1-naphthalenol | 88 | 85 | BH₃·THF | [9] |

Dialkyl Ketones

The enantioselective reduction of dialkyl ketones can be more challenging due to smaller steric differentiation. However, with appropriate catalyst selection and reaction conditions, high enantioselectivity can be achieved.

| Substrate (Ketone) | Product (Alcohol) | Yield (%) | ee (%) | Borane Source | Reference |

| 2-Butanone | (R)-2-Butanol | - | 72 | BH₃·THF | [10] |

| 2-Pentanone | (R)-2-Pentanol | - | 74 | BH₃·THF | [10] |

| Cyclohexyl methyl ketone | (R)-Cyclohexyl(phenyl)methanol | - | >90 | BH₃·THF | [9] |

α,β-Unsaturated Ketones

A key advantage of the CBS reduction is its chemoselectivity for the 1,2-reduction of α,β-unsaturated ketones, yielding chiral allylic alcohols without significant reduction of the carbon-carbon double bond.[11]

| Substrate (Ketone) | Product (Alcohol) | Yield (%) | ee (%) | Borane Source | Reference |

| Benzalacetone | (R)-4-Phenyl-3-buten-2-ol | 87 | 84 | BH₃·THF | [9] |

| 1-Acetylcyclohexene | (R)-1-(1-Cyclohexenyl)ethanol | 92 | 85 | BH₃·THF | [9] |

Other Substrates

The utility of the CBS reduction extends to other carbonyl-containing compounds, including ynones, ketones with heteroatoms, and even imines and oxime ethers, leading to the formation of chiral amines.[1][12][13]

| Substrate | Product | Yield (%) | ee (%) | Borane Source | Reference |

| Acetophenone O-methyloxime | (R)-1-Phenylethylamine | - | - | BH₃·THF | [7] |

| Various Imines | Chiral Amines | Good to Excellent | Good to Excellent | - | [13] |

Experimental Protocols

Adherence to strict anhydrous conditions is crucial, as water can negatively impact enantioselectivity.[14][15]

General Protocol for the Catalytic Reduction of a Prochiral Ketone

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

-

This compound (5-10 mol%)

-

Borane source (e.g., 1.0 M BH₃·THF in THF, 1.0-1.5 equiv)

-

Prochiral ketone (1.0 equiv)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

1N HCl

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add this compound.

-

Add anhydrous THF via syringe.

-

Cool the solution to the desired temperature (typically between -78 °C and room temperature).

-

Slowly add the borane-THF solution dropwise to the catalyst solution. Stir for 10-15 minutes to allow for the formation of the catalyst-borane complex.

-

In a separate flame-dried flask, dissolve the prochiral ketone in anhydrous THF.

-

Add the ketone solution dropwise to the catalyst-borane complex solution over a period of 30-60 minutes.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow, dropwise addition of methanol at the reaction temperature.

-

Allow the mixture to warm to room temperature.

-

Add 1N HCl and stir for 30 minutes.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate (B1210297) or diethyl ether) three times.

-

Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the chiral alcohol.

-

Determine the enantiomeric excess by chiral HPLC or GC analysis.

Caption: General experimental workflow for CBS reduction.

Conclusion

The this compound catalyzed reduction is a highly reliable and versatile method for the asymmetric synthesis of chiral alcohols. Its broad substrate scope, high enantioselectivity, and predictable stereochemical outcome have established it as a cornerstone of modern organic synthesis. The protocols and data presented herein serve as a valuable resource for researchers engaged in the synthesis of enantiomerically enriched compounds for a variety of applications, including drug discovery and development.

References

- 1. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]

- 2. grokipedia.com [grokipedia.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. CAS 112022-83-0: this compound [cymitquimica.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]

- 7. york.ac.uk [york.ac.uk]

- 8. books.rsc.org [books.rsc.org]

- 9. Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 10. (S)-2-Methyl-CBS-oxazaborolidine | 112022-81-8 | Benchchem [benchchem.com]

- 11. Corey-Bakshi-Shibata (CBS) Reduction | Chem-Station Int. Ed. [en.chem-station.com]

- 12. CBS Catalysts [sigmaaldrich.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 15. Reagent of the month – CBS oxazaborolidine - SigutLabs [sigutlabs.com]

Application Notes: Synthesis of Chiral Alcohols with High Enantiomeric Excess Using the Corey-Bakshi-Shibata (CBS) Catalyst

For Researchers, Scientists, and Drug Development Professionals

Introduction

The enantioselective reduction of prochiral ketones to chiral secondary alcohols is a fundamental transformation in modern organic synthesis, providing critical building blocks for the pharmaceutical, agrochemical, and fine chemical industries.[1] The Corey-Bakshi-Shibata (CBS) reduction is a highly reliable and widely adopted method that utilizes a chiral oxazaborolidine catalyst to achieve this transformation with exceptional levels of stereocontrol, often yielding enantiomeric excesses (e.e.) greater than 95%.[2][3] This methodology is prized for its predictable stereochemical outcomes, broad substrate scope, and operational simplicity under mild reaction conditions.[2][3][4]

These application notes provide a detailed overview of the CBS reduction, including its mechanism, substrate scope with representative data, and detailed experimental protocols for the synthesis of chiral alcohols.

Mechanism of Action

The CBS reduction employs a chiral oxazaborolidine catalyst, typically derived from proline, in the presence of a borane (B79455) reducing agent (e.g., BH₃·THF or BH₃·SMe₂).[2][3] The catalytic cycle proceeds through a well-defined transition state that accounts for the high enantioselectivity observed.

The key steps of the mechanism are as follows:

-

Catalyst-Borane Complex Formation: The borane reagent coordinates to the Lewis basic nitrogen atom of the oxazaborolidine catalyst. This coordination activates the borane as a hydride donor and increases the Lewis acidity of the endocyclic boron atom of the catalyst.[5][6]

-

Ketone Coordination: The prochiral ketone then coordinates to the now more Lewis acidic endocyclic boron atom of the catalyst-borane complex. This coordination occurs preferentially at the sterically more accessible lone pair of the ketone's carbonyl oxygen.[5][6]

-

Enantioselective Hydride Transfer: A face-selective intramolecular hydride transfer from the coordinated borane to the carbonyl carbon of the ketone occurs through a six-membered ring transition state.[3][5] This transfer delivers the alkoxyborane and regenerates the catalyst.[5]

-

Work-up: An acidic work-up hydrolyzes the resulting alkoxyborane to yield the desired chiral secondary alcohol.[5]

The rigid bicyclic structure of the oxazaborolidine catalyst is crucial for achieving high enantiomeric excess.[5]

Data Presentation

The CBS reduction is effective for a wide range of substrates, including aryl-aliphatic, di-aliphatic, and α,β-unsaturated ketones.[3][6] The following tables summarize the typical performance of the CBS reduction with various ketone substrates.

Table 1: Enantioselective Reduction of Aryl Alkyl Ketones

| Starting Material | Catalyst (mol%) | Reducing Agent | Solvent | Yield (%) | Enantiomeric Excess (e.e., %) |

| 4'-Fluoroacetophenone (B120862) | (R)-2-Methyl-CBS-oxazaborolidine (5-10) | Borane-dimethyl sulfide (B99878) | THF | >90 | >95 |

| Acetophenone | (S)-Me-CBS-oxazaborolidine (10) | BH₃·THF | THF | 91-98 | >95 |

| 2-Chloroacetophenone | (S)-Me-CBS-oxazaborolidine (10) | BH₃·THF | THF | 91-98 | >95 |

Table 2: Enantioselective Reduction of α,β-Unsaturated Ketones